

Spectral Data Analysis of 4-Isobutylbenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 4-Isobutylbenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **4-Isobutylbenzaldehyde** (CAS No. 40150-98-9), a key intermediate in the synthesis of various organic compounds. The following sections detail the methodologies for acquiring Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, present the quantitative spectral data in structured tables, and visualize the logical workflow and molecular structure.

Physicochemical Properties

| Property | Value |
|-------------------|-----------------------------------|
| Molecular Formula | C ₁₁ H ₁₄ O |
| Molecular Weight | 162.23 g/mol |
| Appearance | Liquid |
| IUPAC Name | 4-(2-methylpropyl)benzaldehyde |

Spectral Data Summary

The following tables summarize the key spectral data obtained for **4-Isobutylbenzaldehyde**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|------------------------------------|--------------|-------------|--------------------------------|
| 9.95 | s | 1H | Aldehyde (-CHO) |
| 7.78 | d | 2H | Aromatic (ortho to -CHO) |
| 7.35 | d | 2H | Aromatic (meta to -CHO) |
| 2.55 | d | 2H | Methylene (-CH ₂ -) |
| 1.90 | m | 1H | Methine (-CH-) |
| 0.92 | d | 6H | Methyl (-CH ₃) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|--------------------------------|
| 192.5 | Aldehyde Carbonyl (C=O) |
| 150.0 | Aromatic (ipso- to isobutyl) |
| 135.0 | Aromatic (ipso- to -CHO) |
| 130.0 | Aromatic (ortho to -CHO) |
| 129.5 | Aromatic (meta to -CHO) |
| 45.5 | Methylene (-CH ₂ -) |
| 30.5 | Methine (-CH-) |
| 22.5 | Methyl (-CH ₃) |

Infrared (IR) Spectroscopy

| Wavenumber (cm ⁻¹) | Intensity | Vibrational Mode |
|--------------------------------|-----------|-------------------------------------|
| 2958 | Strong | C-H stretch (aliphatic) |
| 2870 | Medium | C-H stretch (aliphatic) |
| 2730 | Weak | C-H stretch (aldehyde) |
| 1701 | Strong | C=O stretch (aldehyde) |
| 1608 | Medium | C=C stretch (aromatic) |
| 1575 | Medium | C=C stretch (aromatic) |
| 825 | Strong | C-H bend (p-disubstituted aromatic) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Proposed Fragment |
|-----|------------------------|--|
| 162 | 40 | [M] ⁺ (Molecular Ion) |
| 161 | 100 | [M-H] ⁺ |
| 133 | 20 | [M-CHO] ⁺ |
| 119 | 30 | [M-C ₃ H ₇] ⁺ |
| 91 | 50 | [C ₇ H ₇] ⁺ (Tropylium ion) |
| 43 | 60 | [C ₃ H ₇] ⁺ (Isopropyl cation) |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **4-Isobutylbenzaldehyde** (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a 5 mm NMR tube.[1][2][3][4] A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1] The solution is filtered if any solid particles are present to ensure homogeneity.[3]

Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a spectrometer, such as a Bruker AC-300, operating at a respective frequency.[5]

Data Acquisition:

- ^1H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR: A proton-decoupled spectrum is acquired over a larger number of scans due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: A neat (undiluted) liquid sample of **4-Isobutylbenzaldehyde** is used.[6][7] A single drop of the liquid is placed on the surface of a polished salt plate (e.g., NaCl or KBr).[6][7] A second salt plate is placed on top to create a thin capillary film of the liquid.[6][7]

Instrumentation: The spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: A background spectrum of the empty sample holder is first collected.[8] The prepared sample is then placed in the instrument's sample holder, and the spectrum is recorded.[7][8] The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer. For volatile liquids, this can be done via a heated reservoir that allows the sample to leak into the ion source.[9]

Ionization: Electron Impact (EI) ionization is a common method for this type of molecule.[10][11] The vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M^+).[10][11]

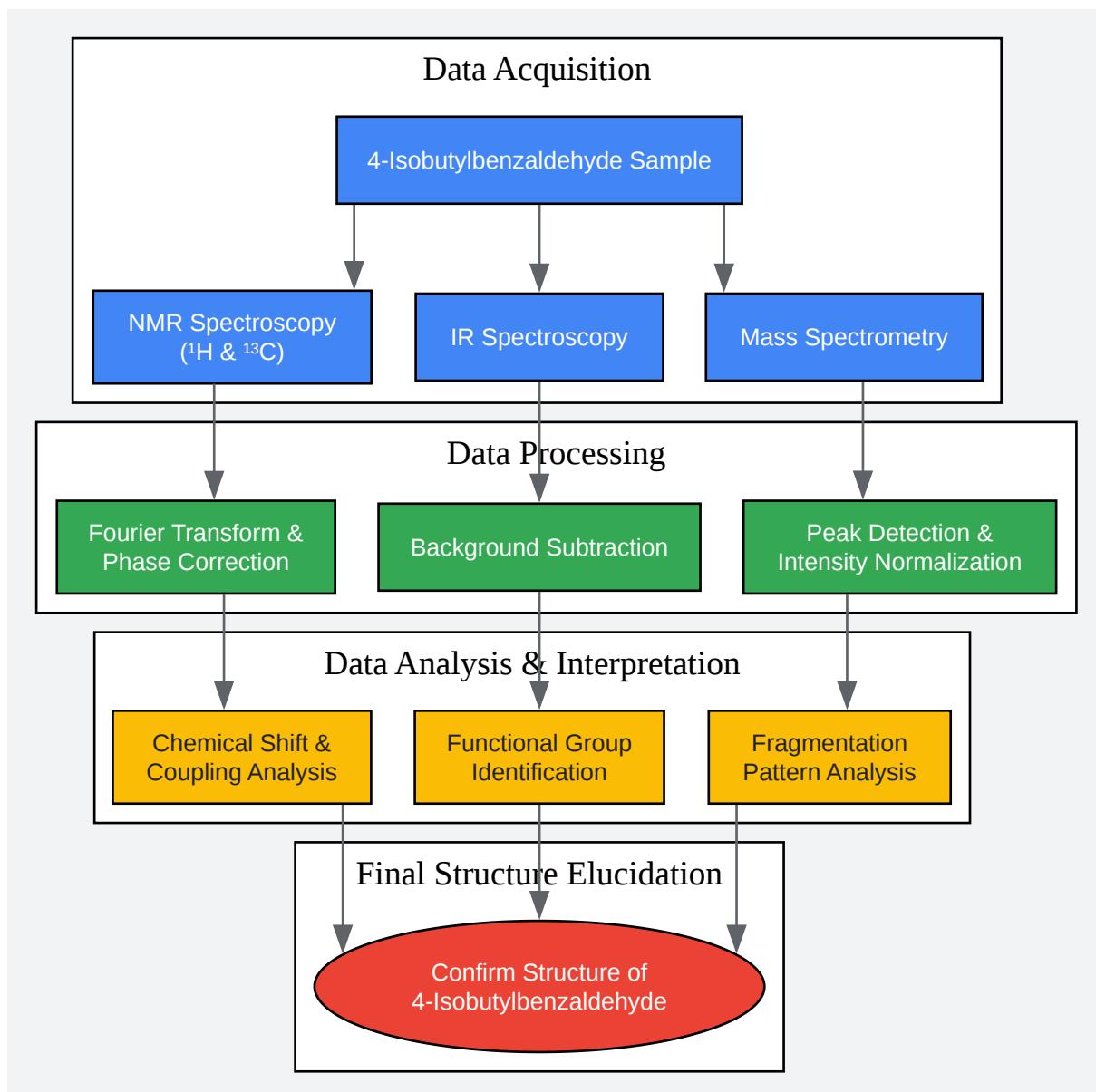
Mass Analysis: The resulting ions (molecular ion and any fragment ions) are accelerated into a mass analyzer. The analyzer, which could be a quadrupole or a magnetic sector, separates the

ions based on their mass-to-charge ratio (m/z).^[9]

Detection: A detector measures the abundance of each ion at a specific m/z value, generating the mass spectrum.^[9] The most intense peak is designated as the base peak with a relative abundance of 100%.

Visualizations

Workflow for Spectral Data Acquisition and Analysis



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Caption: Workflow of spectral data acquisition and analysis.

Molecular Structure and Key NMR Correlations

Caption: Structure and key NMR correlations for **4-Isobutylbenzaldehyde**.

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